Dimethyl perfluoro-1,10-decanedicarboxylate

Description

Chemical Identity and Nomenclature

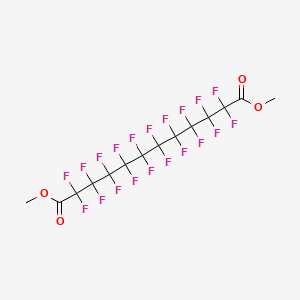

This compound possesses the molecular formula C₁₄H₆F₂₀O₄ and is registered under the Chemical Abstracts Service number 84750-88-9. The compound carries a molecular weight of 618.16 grams per mole, reflecting the substantial mass contribution from its twenty fluorine atoms. The systematic nomenclature for this compound follows International Union of Pure and Applied Chemistry conventions, with the complete chemical name being dimethyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-icosafluorododecanedioate.

The compound exhibits multiple synonymous names reflecting different nomenclature approaches and commercial designations. These include dimethyl perfluorodecane-1,10-dicarboxylate, eicosafluorododecanedioic acid dimethyl ester, and perfluoro-1,10-decanedicarboxylic acid dimethyl ester. The European Community number 977-405-2 has been assigned to this substance, facilitating its identification within European chemical regulation frameworks. Additional database identifiers include the Developmental Therapeutics Program National Cancer Institute identifier DTXSID70371850 and the corresponding DTXCID30322883.

The structural complexity of this compound becomes apparent through examination of its systematic name components. The "dimethyl" designation indicates the presence of two methyl ester groups, while "perfluoro-1,10-decanedicarboxylate" specifies a ten-carbon chain with complete fluorination and carboxylate functionalities at positions 1 and 10. The "icosafluoro" prefix in the systematic name explicitly accounts for all twenty fluorine atoms present in the molecule.

Properties

IUPAC Name |

dimethyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-icosafluorododecanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H6F20O4/c1-37-3(35)5(15,16)7(19,20)9(23,24)11(27,28)13(31,32)14(33,34)12(29,30)10(25,26)8(21,22)6(17,18)4(36)38-2/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHVIUCXUOSDTBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C(C(C(C(C(C(C(C(C(C(=O)OC)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H6F20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70371850 | |

| Record name | Dimethyl perfluoro-1,10-decanedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

618.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84750-88-9 | |

| Record name | Dimethyl perfluoro-1,10-decanedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Esterification of Perfluoro-1,10-decanedicarboxylic Acid

The primary and most established method for preparing this compound is through the esterification of perfluoro-1,10-decanedicarboxylic acid with methanol. This process involves the following key features:

- Reaction Type: Acid-catalyzed esterification

- Reactants: Perfluoro-1,10-decanedicarboxylic acid and methanol

- Catalyst: Strong acid catalyst, typically sulfuric acid (H2SO4)

- Conditions: Reflux conditions to facilitate the reaction and drive it to completion

- Mechanism: Protonation of the carboxylic acid group followed by nucleophilic attack by methanol, leading to the formation of the methyl ester and water as a byproduct

This method is widely used both in laboratory-scale synthesis and industrial production due to its straightforward approach and relatively high yield.

Industrial Production Techniques

In industrial settings, the esterification process is optimized for scale, yield, and purity:

- Continuous Reactors: Use of continuous flow reactors allows for better control of reaction parameters such as temperature, residence time, and mixing, improving efficiency and consistency.

- Separation Techniques: Post-reaction, the product is purified using distillation or other separation methods to remove unreacted starting materials, catalyst residues, and byproducts.

- Optimization: Reaction parameters such as molar ratios of reactants, catalyst concentration, temperature, and reaction time are finely tuned to maximize yield and minimize side reactions.

Reaction Conditions Summary Table

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Reactants | Perfluoro-1,10-decanedicarboxylic acid + Methanol | Molar excess of methanol often used |

| Catalyst | Sulfuric acid (H2SO4) | Strong acid catalyst |

| Temperature | Reflux (~65-70°C for methanol) | Maintains reaction rate and equilibrium |

| Reaction Time | Several hours (4-12 h) | Depends on scale and catalyst loading |

| Purification | Distillation or extraction | To isolate pure dimethyl ester |

| Yield | Typically high (>80%) | Dependent on reaction optimization |

Analysis of Preparation Methods

Advantages

- High Purity Product: Acid-catalyzed esterification under reflux provides a high-purity dimethyl ester suitable for further applications.

- Scalability: The method is easily scalable from laboratory to industrial scale.

- Simplicity: The reaction uses readily available reagents and standard laboratory equipment.

Limitations

- Use of Strong Acid: Sulfuric acid is corrosive and requires careful handling and neutralization post-reaction.

- Water Removal: The esterification equilibrium can be limited by water formation; efficient removal of water is necessary to drive the reaction forward.

- Environmental Concerns: The fluorinated nature of the compound and its precursors requires careful waste management due to persistence and potential toxicity.

Research Findings on Preparation

- Studies confirm that the esterification reaction proceeds efficiently under reflux with sulfuric acid, yielding this compound with high selectivity.

- Industrial processes employ continuous flow reactors to enhance throughput and product consistency.

- Optimization of reaction parameters such as catalyst concentration and methanol excess improves yield and reduces side reactions.

- Purification by distillation is effective due to the compound’s relatively high boiling point (~280°C predicted) and thermal stability.

Summary Table of Preparation Methods

| Method | Reactants | Catalyst | Conditions | Scale | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Acid-catalyzed esterification | Perfluoro-1,10-decanedicarboxylic acid + Methanol | Sulfuric acid | Reflux, several hours | Lab & Industrial | >80 | Most common, scalable |

| Continuous flow esterification | Same as above | Sulfuric acid | Controlled flow, reflux | Industrial | >85 | Enhanced control, higher yield |

| Alternative methods | Not well documented | N/A | N/A | N/A | N/A | No practical alternatives yet |

Chemical Reactions Analysis

Types of Reactions: Dimethyl perfluoro-1,10-decanedicarboxylate primarily undergoes substitution reactions due to the presence of fluorine atoms. These reactions can be nucleophilic or electrophilic in nature.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium hydroxide can be used under mild conditions to replace fluorine atoms with other nucleophiles.

Electrophilic Substitution: Reagents like bromine or chlorine can be used under controlled conditions to introduce electrophilic groups into the compound.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives .

Scientific Research Applications

Chemical Properties and Structure

Dimethyl perfluoro-1,10-decanedicarboxylate has the molecular formula and a molecular weight of 618.16 g/mol. Its structure features a long perfluorinated carbon chain with two carboxylate groups, which imparts significant hydrophobic characteristics and chemical stability.

Chemistry

- Precursor for Fluorinated Polymers : this compound serves as a precursor in synthesizing fluorinated polymers and materials that exhibit enhanced chemical resistance. These materials are crucial for applications requiring durability in harsh environments.

- Reactivity and Synthesis : The compound undergoes nucleophilic and electrophilic substitution reactions due to the presence of fluorine atoms, allowing for the modification of existing structures or the synthesis of new fluorinated compounds.

Biology

- Biomaterials Development : Its unique properties make it suitable for developing biomaterials that can interact with biological systems. Preliminary studies indicate that its hydrophobic nature allows it to interact with lipid membranes, potentially affecting membrane integrity and function.

- Drug Delivery Systems : Researchers are exploring its use in drug delivery systems due to its stability and ability to encapsulate therapeutic agents effectively.

Medicine

- Medical Imaging : Ongoing research is investigating the potential of this compound in medical imaging applications. Its chemical properties may enhance the contrast in imaging techniques.

- Diagnostics : The compound's unique interactions with biological molecules could lead to advancements in diagnostic tools.

Coatings and Sealants

- This compound is utilized in producing high-performance coatings that require resistance to solvents and chemicals. Its stability under extreme conditions makes it ideal for protective coatings in industrial settings .

Lubricants

- The compound's lubricating properties are being researched for potential applications in high-performance lubricants. Its ability to reduce friction while maintaining stability under stress is particularly beneficial in mechanical systems.

Case Study 1: Fluorinated Polymer Synthesis

In a study focused on synthesizing fluorinated polymers, researchers utilized this compound as a key precursor. The resulting polymers demonstrated enhanced chemical resistance and thermal stability compared to non-fluorinated counterparts.

Case Study 2: Drug Delivery Systems

A recent investigation into drug delivery systems highlighted the effectiveness of this compound as a carrier for therapeutic agents. Results indicated improved encapsulation efficiency and controlled release profiles.

Mechanism of Action

The mechanism by which dimethyl perfluoro-1,10-decanedicarboxylate exerts its effects is primarily related to its fluorinated structure. The presence of multiple fluorine atoms imparts high electronegativity and chemical inertness, making the compound resistant to degradation and reactive under specific conditions. The molecular targets and pathways involved in its action are still under investigation, particularly in the context of its biological and medical applications .

Comparison with Similar Compounds

Structural and Physical Properties

The following table compares dimethyl perfluoro-1,10-decanedicarboxylate with other fluorinated carboxylates and esters:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C/mmHg) | Chain Length (CF₂ units) |

|---|---|---|---|---|---|---|

| This compound | 84750-88-9 | CH₃O₂C(CF₂)₁₀CO₂CH₃ | 618.17 | 33–40 | Not reported | 10 |

| Dimethyl perfluorosuberate | 2062-20-6 | CH₃O₂C(CF₂)₆CO₂CH₃ | 418.14 | 26 | 152/60 | 6 |

| Methyl perfluorononanoate | 51502-45-5 | CH₃O₂C(CF₂)₈CF₃ | 502.10 | Not reported | Not reported | 9 (monoester) |

| Nonadecafluorodecanoic acid | 335-76-2 | CF₃(CF₂)₈COOH | 514.08 | 98–100 | Not reported | 10 (carboxylic acid) |

Key Observations :

- Chain Length : Longer perfluorinated chains (e.g., C10 vs. C6) increase molecular weight and melting points due to enhanced van der Waals interactions .

- Functional Groups: Methyl esters (e.g., dimethyl esters) generally exhibit lower reactivity and higher volatility compared to carboxylic acids (e.g., nonadecafluorodecanoic acid) .

Chemical Stability and Reactivity

- Thermal Stability : Perfluorinated diesters like this compound are thermally stable but can decompose at elevated temperatures (>200°C) or in the presence of Lewis acids (e.g., Fe³⁺, Al³⁺), forming fluorinated byproducts . In contrast, shorter-chain analogs like dimethyl perfluorosuberate (C6) decompose at lower temperatures due to reduced chain rigidity .

- Hydrolytic Stability : The ester groups in this compound are resistant to hydrolysis under neutral conditions but may degrade in strongly acidic or alkaline environments, releasing perfluorinated carboxylic acids .

Environmental and Toxicological Profiles

- Environmental Persistence : Long-chain PFAS (≥C8) like this compound are highly persistent in the environment and bioaccumulative, leading to global regulatory restrictions . Shorter-chain alternatives (e.g., C6) are less persistent but still raise concerns .

Biological Activity

Dimethyl perfluoro-1,10-decanedicarboxylate (DFD) is a fluorinated compound with significant implications in various biological and environmental contexts. This article explores its biological activity, including its interactions with biological systems, potential applications in drug delivery, and environmental impact.

- Molecular Formula : C14H6F20O4

- Molecular Weight : 618.17 g/mol

- CAS Number : 84750-88-9

- Melting Point : 33°C to 40°C

Biological Activity Overview

This compound exhibits unique properties due to its fluorinated structure, which affects its interaction with biological membranes and systems. The following sections detail its potential biological activities.

1. Interaction with Biological Membranes

The fluorinated nature of DFD contributes to its hydrophobic characteristics, influencing its interaction with cell membranes. Research indicates that compounds like DFD can form stable micellar structures that encapsulate drugs, enhancing their bioavailability while minimizing interactions with non-target tissues . This property is particularly beneficial in pharmaceutical formulations aimed at overcoming multidrug resistance (MDR) in cancer therapy.

2. Drug Delivery Systems

DFD has been investigated for its potential use in drug delivery systems. Studies show that formulations incorporating DFD can improve the solubility and stability of hydrophobic drugs. The compound's ability to create micelles facilitates the encapsulation of therapeutic agents, leading to enhanced delivery efficiency and reduced side effects .

Table 1: Comparison of Drug Delivery Systems Utilizing DFD

| Parameter | Conventional Systems | DFD-based Systems |

|---|---|---|

| Drug Solubility | Moderate | High |

| Stability | Variable | Enhanced |

| Targeting Efficiency | Low | High |

| Side Effects | Higher | Lower |

3. Environmental Impact and Toxicity

Research on per- and polyfluorinated compounds (PFAS), including DFD, highlights concerns regarding their persistence in the environment and potential toxicity. Studies indicate that exposure to PFAS can lead to various health issues, including endocrine disruption and developmental toxicity .

Case Study: Human Exposure to PFAS

A case study conducted in Catalonia, Spain, assessed the presence of PFAS in indoor environments. Findings revealed significant levels of PFAS in house dust and air, correlating with increased human exposure rates. The study emphasized the need for monitoring and regulation of such compounds due to their potential health risks .

Research Findings

Recent studies have focused on the degradation pathways of DFD and similar compounds. Investigations into aqueous degradation mechanisms have shown that DFD undergoes various reactions leading to defluorination under specific conditions (e.g., alkaline pH). This highlights the compound's environmental persistence and the challenges associated with its removal from ecosystems .

Q & A

Q. What are the recommended methodologies for synthesizing dimethyl perfluoro-1,10-decanedicarboxylate in laboratory settings?

Synthesis typically involves esterification of perfluorodecanedicarboxylic acid with methanol under acidic catalysis. Key steps include:

- Using anhydrous conditions to avoid hydrolysis of the fluorinated backbone.

- Purification via fractional distillation or preparative chromatography to isolate the ester from unreacted acid or byproducts.

- Verification of reaction completion using thin-layer chromatography (TLC) or inline FTIR monitoring . Safety protocols for handling fluorinated precursors (e.g., fume hood use, peroxide checks) must be strictly followed .

Q. What analytical techniques are critical for characterizing purity and structural integrity?

- Nuclear Magnetic Resonance (NMR): NMR confirms fluorination patterns and ester group placement.

- Fourier-Transform Infrared Spectroscopy (FTIR): Identifies carbonyl (C=O) and C-F stretching vibrations (~1200 cm).

- Gas Chromatography-Mass Spectrometry (GC-MS): Detects volatile impurities and quantifies purity (>98% required for environmental studies) .

- Elemental Analysis: Validates carbon/fluorine stoichiometry, critical for perfluorinated compounds .

Q. What safety protocols are essential when handling this compound?

- Peroxide Monitoring: Regularly inspect containers for crystalline deposits using a flashlight; dispose of compromised stocks .

- PPE Requirements: Wear nitrile gloves, safety goggles, and fluoropolymer-coated lab coats to prevent skin contact.

- Collaborative Work: High-risk procedures (e.g., distillation) require a second researcher present .

Advanced Research Questions

Q. How can researchers design experiments to investigate environmental degradation pathways of this compound?

- Isotopic Tracers: Use -labeled derivatives (e.g., perfluoro-n-[1,2-]decanoic acid analogs) to track biodegradation products via LC-MS/MS .

- Factorial Design: Vary parameters like pH, temperature, and microbial consortia to identify dominant degradation mechanisms (e.g., hydrolysis vs. photolysis) .

- Mass Balance Studies: Quantify volatile vs. non-volatile degradation byproducts to assess environmental persistence .

Q. How can structural modifications influence the compound’s interactions in biological systems?

- QSAR Modeling: Correlate ester chain length/fluorination degree with bioaccumulation potential using log (octanol-water partition coefficient) predictions .

- Membrane Permeability Assays: Use artificial lipid bilayers to study transport kinetics, leveraging the compound’s hydrophobic perfluoroalkyl chain .

- In Vitro Toxicity Screening: Test hepatic cell lines (e.g., HepG2) for mitochondrial dysfunction linked to fluorinated ester exposure .

Q. How should discrepancies in reported physicochemical properties (e.g., solubility, half-life) be reconciled?

- Standardization of Methods: Adopt OECD guidelines for solubility testing (e.g., shake-flask vs. column elution) to minimize variability .

- Meta-Analysis Frameworks: Apply PICO (Population, Intervention, Comparison, Outcome) to contextualize conflicting data—e.g., compare degradation rates under aerobic vs. anaerobic conditions .

- Error Source Analysis: Use control experiments to isolate confounding factors (e.g., trace metal catalysts in hydrolysis studies) .

Methodological Guidance for Data Interpretation

Q. What computational tools are effective for modeling the compound’s environmental fate?

- Molecular Dynamics Simulations: Predict aggregation behavior in aqueous systems using force fields parameterized for fluorocarbons .

- Fugacity Modeling: Estimate partitioning between air, water, and soil compartments based on vapor pressure and hydrophobicity .

- High-Throughput Screening (HTS): Integrate cheminformatics databases (e.g., ECHA’s REACH) to identify analogous compounds with known ecotoxicological profiles .

Q. How can researchers optimize detection limits in complex matrices (e.g., biological tissues)?

- Solid-Phase Extraction (SPE): Use C18 or graphitized carbon cartridges to isolate the compound from lipid-rich samples .

- Derivatization Strategies: Convert esters to volatile methyl/trimethylsilyl derivatives for enhanced GC-MS sensitivity .

- Matrix-Matched Calibration: Prepare standards in homogenized tissue extracts to correct for ion suppression/enhancement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.